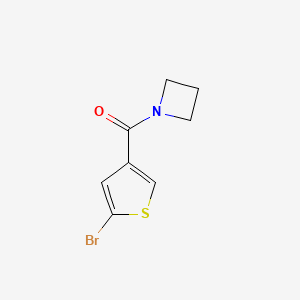
1-(5-Bromothiophene-3-carbonyl)-3-methoxyazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromothiophene-3-carbonyl)-3-methoxyazetidine is a synthetic organic compound featuring a brominated thiophene ring attached to an azetidine moiety with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophene-3-carbonyl)-3-methoxyazetidine can be synthesized through a multi-step process involving the following key steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Carbonylation: The brominated thiophene undergoes a carbonylation reaction to introduce the carbonyl group at the 3-position. This can be achieved using carbon monoxide in the presence of a palladium catalyst.
Azetidine Formation: The carbonylated bromothiophene is then reacted with an azetidine derivative under basic conditions to form the azetidine ring.
Methoxylation: Finally, the azetidine compound is methoxylated using methanol and a suitable base, such as sodium methoxide, to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromothiophene-3-carbonyl)-3-methoxyazetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid using standard reagents like sodium borohydride for reduction or potassium permanganate for oxidation.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems or fused heterocycles.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted thiophene derivatives.
- Alcohols or carboxylic acids from the reduction or oxidation of the carbonyl group.
- Fused heterocyclic compounds from cyclization reactions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used to study the interactions of brominated thiophene derivatives with biological systems, potentially leading to the discovery of new bioactive compounds.
Wirkmechanismus
The mechanism by which 1-(5-Bromothiophene-3-carbonyl)-3-methoxyazetidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromothiophene-3-carbonyl)-3,3-difluoropyrrolidine: Similar structure but with a difluoropyrrolidine ring instead of an azetidine ring.
5-Bromothiophene-3-carboxylic acid: Lacks the azetidine and methoxy groups, making it less complex.
3-Methoxy-5-bromothiophene: Similar but without the carbonyl and azetidine functionalities.
Uniqueness: 1-(5-Bromothiophene-3-carbonyl)-3-methoxyazetidine is unique due to the combination of a brominated thiophene ring, a carbonyl group, an azetidine ring, and a methoxy group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
(5-bromothiophen-3-yl)-(3-methoxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-13-7-3-11(4-7)9(12)6-2-8(10)14-5-6/h2,5,7H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOMKOUTCLFOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














